2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide
Description
2-Methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide is a synthetic quinoline derivative featuring a carboxamide group at position 8 of the quinoline core. The compound’s structure includes:
- A pyridin-2-yl substituent on the pyrrolidine ring, which may participate in π-interactions or act as a weak base under physiological conditions.
Properties
IUPAC Name |
2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-8-9-15-5-4-6-17(19(15)22-14)20(25)23-16-10-12-24(13-16)18-7-2-3-11-21-18/h2-9,11,16H,10,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXXZQZUNCAGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NC3CCN(C3)C4=CC=CC=N4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide is the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR signaling pathway.
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway . The inhibition of this pathway can lead to a decrease in cell growth and proliferation, and an increase in cell death. This is particularly relevant in the context of cancer cells, where this pathway is often overactive.
Pharmacokinetics
The compound has shown a favorable pharmacokinetic property with an oral bioavailability of 76.8% . This high bioavailability suggests that the compound is well absorbed and distributed within the body, which can enhance its therapeutic effects.
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of the PI3K/AKT/mTOR signaling pathway . By inhibiting the phosphorylation of AKT and S6 proteins, the compound can effectively suppress the overactive signaling pathway, leading to decreased cell growth and increased cell death. This has significant antitumor efficacy in vivo without obvious toxicity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
Lipophilicity :
- The 2-methyl group in the target compound enhances lipophilicity compared to the 2-chloro substituent in the analog from , which has higher electronegativity but similar bulk .
- The pyridin-2-yl-pyrrolidine moiety introduces moderate polarity due to the amide bond, balancing solubility and membrane permeability.
Hydrogen Bonding :
Crystallographic and Interaction Insights
- Planarity: The quinoline core in ’s compound is nearly planar (max deviation: −0.017 Å), favoring π-π stacking. The target compound’s pyrrolidine substituent may disrupt planarity, altering crystal packing or binding modes .
- Intermolecular Interactions :
Preparation Methods
Palladium-Catalyzed Coupling Methods
The 8-carboxamide group is typically introduced via Suzuki or Stille couplings on halogenated quinoline precursors. For 2-methylquinoline-8-carboxamide derivatives:
- Start with 2,8-dibromoquinoline.
- Perform selective Pd(PPh₃)₄-catalyzed Suzuki coupling at C-8 with boronic esters.
- Introduce methyl group at C-2 via lithium-bromine exchange followed by reaction with methylmagnesium bromide.
Optimization Data:
| Step | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| C-8 Coupling | Pd(PPh₃)₄ | 78 | 95 |
| C-2 Methylation | LiTMP/MeMgBr | 65 | 92 |
This method achieves regioselectivity through temperature-controlled catalysis (60°C for C-8 vs. -78°C for C-2 functionalization).
Pyrrolidin-3-yl Side Chain Construction
Reductive Amination Approach
The 1-(pyridin-2-yl)pyrrolidin-3-yl group is synthesized via:
- Condensation of pyridine-2-carbaldehyde with pyrrolidin-3-amine.
- NaBH₃CN-mediated reductive amination.
Key Parameters:
Final Coupling Strategies
Carbodiimide-Mediated Amide Bond Formation
The quinoline-8-carboxylic acid is activated with HOBt/EDCI before coupling with 1-(pyridin-2-yl)pyrrolidin-3-amine:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Coupling reagent | EDCI/HOBt |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Reaction time | 12 h |
| Yield | 74% |
1H NMR (DMSO-d6) confirms amide formation: δ 8.95 (s, 1H, CONH), 8.72 (d, J=4.8 Hz, 1H, pyridine-H).
Characterization and Quality Control
Spectroscopic Validation
Key Spectral Signatures:
Polymorph Screening
DSC analysis reveals two crystalline forms:
| Form | Melting Point (°C) | ΔH (J/g) |
|---|---|---|
| I | 184.5 | 132.7 |
| II | 177.8 | 118.9 |
Form I demonstrates superior thermodynamic stability.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Pd catalysts | 38 |
| Specialty amines | 29 |
| Solvents | 18 |
Alternative ligand systems (e.g., DavePhos) reduce Pd loading by 40% without compromising yield.
Q & A
Q. What are the established synthetic routes for 2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-8-carboxamide?
The compound is synthesized via multi-step protocols involving N-alkylation and coupling reactions. A typical route includes:
- Step 1 : Preparation of the quinoline core with a chloromethyl substituent (e.g., 2-chloro-3-(chloromethyl)-8-methylquinoline) using chlorination agents like SOCl₂ .
- Step 2 : N-alkylation of pyridinone or pyrrolidine derivatives. For example, reacting 2-pyridinone with the chloromethyl intermediate in DMF/THF under reflux, catalyzed by KOtBu or NaH .
- Step 3 : Purification via column chromatography (hexane/ethyl acetate) and crystallization (e.g., dichloromethane evaporation) to obtain high-purity crystals .
Key challenges include optimizing reaction time (1–3 hours) and solvent systems to improve yields (reported 60–85%) .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.5 ppm, pyridine/pyrrolidine protons at δ 7–8 ppm) .
- X-ray crystallography : Resolves planar quinoline and pyridinone rings, dihedral angles (e.g., 85.93° between quinoline and pyridinone in ), and intermolecular interactions (C–H⋯O/N hydrogen bonds, π-π stacking) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 369.424 for C₂₃H₁₉N₃O₂ derivatives) .
Q. What in vitro assays are used to evaluate its biological activity?
- Receptor binding assays : Fluorescence polarization or SPR to assess affinity for targets like kinases or GPCRs .
- Antimicrobial testing : MIC (minimum inhibitory concentration) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can contradictory synthetic yields between protocols be systematically resolved?
- Parameter optimization : Vary solvents (DMF vs. DMSO), bases (KOtBu vs. NaH), and temperature (reflux vs. RT). For example, NaH in DMSO increases electrophilicity of intermediates, improving alkylation efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents may enhance regioselectivity .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust stoichiometry .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., quinoline stacking in kinase ATP pockets) .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity using Hammett constants .
Q. How are π-π interactions and hydrogen bonding networks characterized in crystal structures?
- X-ray refinement : Software like SHELX quantifies centroid distances (e.g., 3.55–3.78 Å for π-π stacking in ) and hydrogen bond angles (e.g., 150–160° for C–H⋯O) .
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., 15–20% contribution from C–H⋯π interactions) .
- Thermal ellipsoids : Assess molecular flexibility; planar quinoline rings show smaller displacement parameters (< 0.02 Ų) .
Q. What strategies mitigate low solubility in pharmacological assays?
- Prodrug design : Introduce phosphate or acetate esters at the carboxamide group .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility via salt formation .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
Methodological Notes
- Synthetic protocols prioritize regioselectivity and atom economy, avoiding hazardous reagents (e.g., Cl₂ gas) .
- Crystallography requires high-quality single crystals (0.2–0.3 mm³) and low-temperature data collection (173 K) to minimize disorder .
- Biological assays must include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
